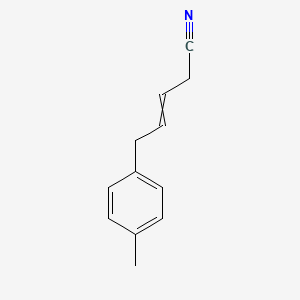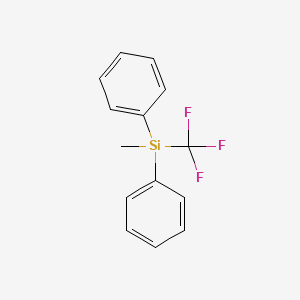
Methyl(diphenyl)(trifluoromethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Méthyl(diphényl)(trifluorométhyl)silane est un composé organosilicié de formule moléculaire C14H13F3Si. Ce composé se caractérise par la présence d'un groupe trifluorométhyle lié à un atome de silicium, qui est également lié à un groupe méthyle et à deux groupes phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Méthyl(diphényl)(trifluorométhyl)silane implique généralement la réaction du trifluorométhyltriméthylsilane avec le diphénylméthylsilane en présence d'un catalyseur. Les conditions réactionnelles nécessitent souvent une atmosphère inerte, telle que l'azote ou l'argon, et l'utilisation d'un solvant comme le tétrahydrofurane (THF) ou le dichlorométhane. La réaction est généralement effectuée à basse température pour éviter la décomposition des réactifs .
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de systèmes catalytiques avancés pour garantir un rendement élevé et la pureté du produit final. La réaction est généralement conduite dans de grands réacteurs avec un contrôle précis de la température et de la pression pour optimiser les conditions réactionnelles .
Analyse Des Réactions Chimiques
Types de réactions : Le Méthyl(diphényl)(trifluorométhyl)silane subit plusieurs types de réactions chimiques, notamment :
Substitution nucléophile : Le groupe trifluorométhyle peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Oxydation : Le composé peut être oxydé pour former divers produits contenant du silicium.
Réduction : Il peut être réduit pour former des composés de silicium plus simples.
Réactifs et conditions courantes :
Substitution nucléophile : Les réactifs courants comprennent les alcoolates, les amines et les halogénures. Les réactions sont généralement effectuées dans des solvants polaires comme le THF ou le diméthylsulfoxyde (DMSO) à température ambiante.
Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés, souvent dans des solvants aqueux ou organiques.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des alcools trifluorométhylés, des cétones et des silanes, selon les conditions réactionnelles et les réactifs spécifiques utilisés .
Applications De Recherche Scientifique
Le Méthyl(diphényl)(trifluorométhyl)silane a une large gamme d'applications en recherche scientifique :
Biologie : Le composé est utilisé dans la synthèse de molécules biologiquement actives, y compris les produits pharmaceutiques et les produits agrochimiques, où le groupe trifluorométhyle peut améliorer la biodisponibilité et la stabilité métabolique.
Médecine : Il est utilisé dans le développement de nouveaux médicaments, en particulier ceux ciblant les enzymes et les récepteurs qui interagissent avec les composés trifluorométhylés.
Industrie : Le composé est utilisé dans la production de produits chimiques spécialisés, y compris des matériaux aux propriétés électroniques et optiques uniques
5. Mécanisme d'action
Le mécanisme par lequel le Méthyl(diphényl)(trifluorométhyl)silane exerce ses effets implique la génération d'un intermédiaire anion trifluorométhyle (CF3-) hautement réactif. Cet intermédiaire peut attaquer les centres électrophiles dans les molécules organiques, conduisant à la formation de nouvelles liaisons carbone-silicium. La présence du groupe trifluorométhyle peut également stabiliser les états de transition et les intermédiaires, facilitant diverses transformations chimiques .
Composés similaires :
Trifluorométhyltriméthylsilane (CF3Si(CH3)3) :
Triéthyl(trifluorométhyl)silane (CF3Si(C2H5)3) : Utilisé pour des applications similaires, mais offre une réactivité et une sélectivité différentes en raison de la présence de groupes éthyle.
Trifluorométhylphénylsilane (CF3Si(C6H5)3) : Un autre réactif trifluorométhylant avec des propriétés distinctes en raison des groupes phényle
Unicité : Le Méthyl(diphényl)(trifluorométhyl)silane est unique en raison de la combinaison d'un groupe trifluorométhyle avec des groupes méthyle et phényle liés à l'atome de silicium. Cette structure unique confère une réactivité et une sélectivité spécifiques dans les réactions chimiques, ce qui en fait un réactif précieux en synthèse organique .
Mécanisme D'action
The mechanism by which Methyl(diphenyl)(trifluoromethyl)silane exerts its effects involves the generation of a highly reactive trifluoromethyl anion (CF3-) intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-silicon bonds. The presence of the trifluoromethyl group can also stabilize transition states and intermediates, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Trifluoromethyltrimethylsilane (CF3Si(CH3)3):
Triethyl(trifluoromethyl)silane (CF3Si(C2H5)3): Used for similar applications but offers different reactivity and selectivity due to the presence of ethyl groups.
Trifluoromethylphenylsilane (CF3Si(C6H5)3): Another trifluoromethylating reagent with distinct properties due to the phenyl groups
Uniqueness: Methyl(diphenyl)(trifluoromethyl)silane is unique due to the combination of a trifluoromethyl group with both methyl and phenyl groups attached to the silicon atom. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
167907-22-4 |
|---|---|
Formule moléculaire |
C14H13F3Si |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
methyl-diphenyl-(trifluoromethyl)silane |
InChI |
InChI=1S/C14H13F3Si/c1-18(14(15,16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
APFQDSDHIOUCHH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


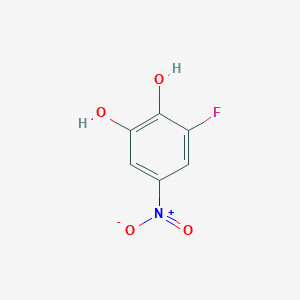
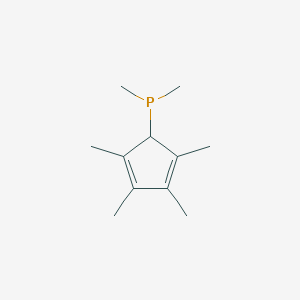
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
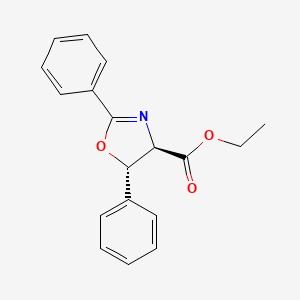
![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
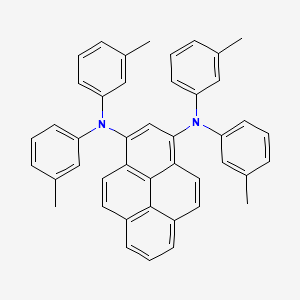
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
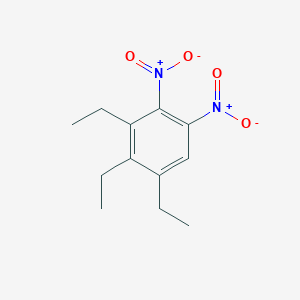
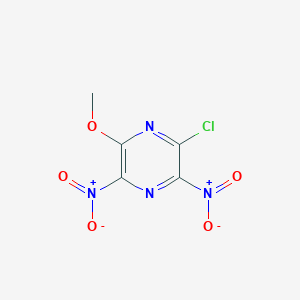
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
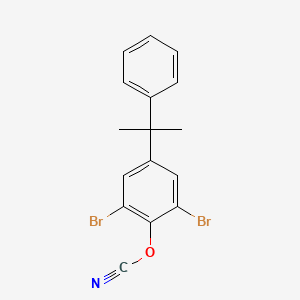
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
